7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
This compound belongs to the purine class and features a complex arrangement of functional groups. Its structure includes a purine core (1H-purine-2,6-dione) with additional substituents. The chlorobenzyl group and the hydrazino moiety contribute to its unique properties.
Preparation Methods
Synthetic Routes:
Hydrazine Derivative Approach:
Condensation Reaction:
Industrial Production:
The industrial synthesis typically involves large-scale reactions using optimized conditions. These methods ensure efficient production for research and commercial purposes.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the purine core, leading to various oxidation states.
Reduction: Reduction of the hydrazino group may yield hydrazine derivatives.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and coordination chemistry.
Biology: Explore its interactions with enzymes, receptors, and nucleic acids.
Medicine: Evaluate its potential as an antiviral or anticancer agent.
Industry: Assess its use in organic synthesis or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s combination of chlorobenzyl, hydrazino, and purine elements sets it apart from related molecules.
Biological Activity
7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique structure that includes a chlorobenzyl group and a hydrazino moiety. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties.
The molecular formula of this compound is C17H22ClN5O2, with a molecular weight of approximately 363.84 g/mol. The structure includes functional groups that may interact with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The purine core structure allows for potential binding to adenosine receptors, which are implicated in numerous physiological processes including inflammation and neuroprotection. The chlorobenzyl and hydrazino groups may enhance the binding affinity and specificity towards these targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Anticancer Properties
In vitro studies indicate that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins.
Anti-inflammatory Effects
Preliminary data suggest that the compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Efficacy : A study tested the compound against a panel of bacteria and found that it inhibited growth at concentrations as low as 50 µg/mL for S. aureus and 30 µg/mL for E. coli.
- Cancer Cell Line Studies : In a controlled laboratory setting, treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers in MCF-7 cells.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced swelling by approximately 40% compared to control groups.
Data Tables
Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Inhibition |
Antimicrobial | Escherichia coli | 30 | Inhibition |
Cancer Cell Line | MCF-7 | 10 - 100 | Apoptosis Induction |
Inflammation Model | LPS-induced Rats | N/A | 40% Swelling Reduction |
Properties
Molecular Formula |
C18H21ClN6O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
8-[(2E)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN6O2/c1-5-11(2)21-22-17-20-15-14(16(26)24(4)18(27)23(15)3)25(17)10-12-8-6-7-9-13(12)19/h6-9H,5,10H2,1-4H3,(H,20,22)/b21-11+ |
InChI Key |
UDFLLSUINJMOOJ-SRZZPIQSSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C |
Canonical SMILES |
CCC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C |
Origin of Product |
United States |
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